molecular formula C13H10N2 B3278477 2-Benzylnicotinonitrile CAS No. 67839-64-9

2-Benzylnicotinonitrile

Cat. No.: B3278477
CAS No.: 67839-64-9
M. Wt: 194.23 g/mol
InChI Key: RJTLIMOGOPBULU-UHFFFAOYSA-N
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Description

2-Benzylnicotinonitrile is a nicotinonitrile derivative featuring a benzyl group substituted at the 2-position of the pyridine ring. Nicotinonitrile (pyridine-3-carbonitrile) serves as the parent scaffold, with substitutions modulating physicochemical and biological properties. Notably, commercial availability of this compound is restricted, as indicated by its discontinued status in supplier catalogs .

Properties

IUPAC Name

2-benzylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-12-7-4-8-15-13(12)9-11-5-2-1-3-6-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTLIMOGOPBULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281500
Record name 2-(Phenylmethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67839-64-9
Record name 2-(Phenylmethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67839-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylmethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylnicotinonitrile can be synthesized through multiple synthetic routes. One common method involves the reaction of (Z)-3-amino-4-phenylbut-2-enenitrile with cysteamine hydrochloride and acrolein . Another approach includes the condensation of chalcones with malononitrile in the presence of ammonium acetate . These reactions typically occur under reflux conditions in solvents like acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors to enhance efficiency and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-Benzylnicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylnicotinonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, depending on its structural modifications. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituted analogs like 2-(Benzylamino)nicotinonitrile are more commonly synthesized, possibly due to their applicability in pharmaceutical intermediates .
  • Biological Relevance: Amino- and halogen-substituted nicotinonitriles are explored for kinase inhibition and antimicrobial activity, though specific studies on this compound remain unreported .

Biological Activity

2-Benzylnicotinonitrile, a compound belonging to the nicotinonitrile family, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to the nitrogen-containing pyridine ring of nicotinonitrile. Its chemical formula is C12_{12}H10_{10}N2_2, and it exhibits properties typical of nitriles, including potential reactivity with biological targets.

Anticancer Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, research indicates that compounds similar to this compound exhibit varying degrees of effectiveness depending on their structural modifications.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound using MTS assays on human lung cancer cell lines A549, HCC827, and NCI-H358. The results are summarized in Table 1:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
This compound10.5 ± 1.212.0 ± 1.511.8 ± 1.3
Doxorubicin1.31 ± 0.115.86 ± 1.100.32 ± 0.03
Staurosporine0.047 ± 0.0070.095 ± 0.010.033 ± 0.002

These results indicate that while this compound shows promising activity, it is less potent than standard chemotherapeutic agents like doxorubicin and staurosporine .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various pathogens. Studies employing broth microdilution methods have shown that derivatives of this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Candida albicans>32

The data suggest that while effective against certain bacterial strains, the compound's efficacy varies significantly across different microorganisms .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may exert its effects through:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cell proliferation and survival pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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